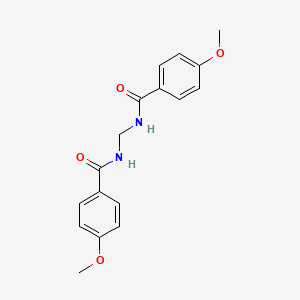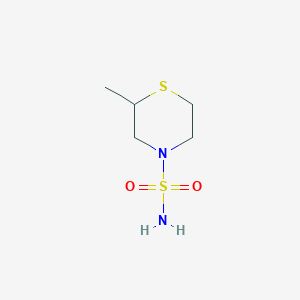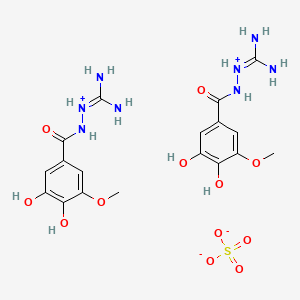
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes both hydroxyl and methoxy groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate typically involves multiple steps. The starting material is often 3,4-Dihydroxy-5-methoxybenzoic acid, which undergoes a series of reactions to introduce the aminoguanidine group. Common reagents used in these reactions include amines, acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce different hydroxylated derivatives.
Scientific Research Applications
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, its aminoguanidine group may interact with enzymes and receptors, modulating biological activities.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-5-methoxybenzoic acid: A precursor in the synthesis of the target compound.
3,4-Dihydroxy-5-methoxycinnamic acid: Shares similar functional groups but differs in its overall structure.
3,4,5-Trihydroxybenzoic acid: Contains additional hydroxyl groups, leading to different chemical properties.
Uniqueness
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate is unique due to its combination of hydroxyl, methoxy, and aminoguanidine groups. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
35607-26-2 |
|---|---|
Molecular Formula |
C18H26N8O12S |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
diaminomethylidene-[(3,4-dihydroxy-5-methoxybenzoyl)amino]azanium;sulfate |
InChI |
InChI=1S/2C9H12N4O4.H2O4S/c2*1-17-6-3-4(2-5(14)7(6)15)8(16)12-13-9(10)11;1-5(2,3)4/h2*2-3,14-15H,1H3,(H,12,16)(H4,10,11,13);(H2,1,2,3,4) |
InChI Key |
XIWZYSFFOSNQKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C(=O)N[NH+]=C(N)N.COC1=CC(=CC(=C1O)O)C(=O)N[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



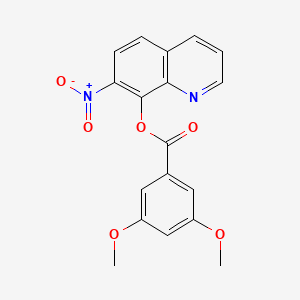
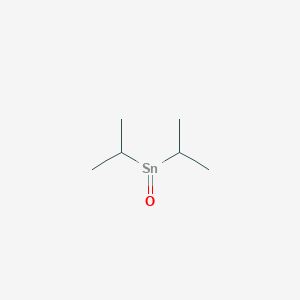
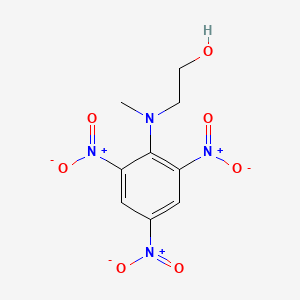

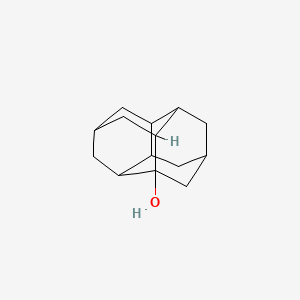
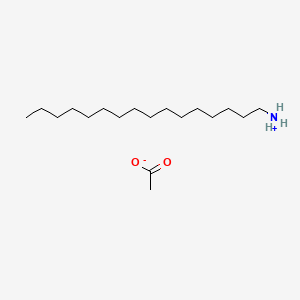
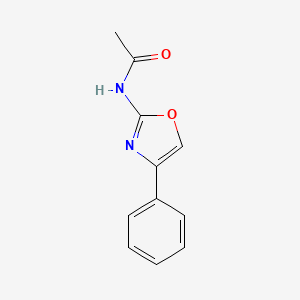

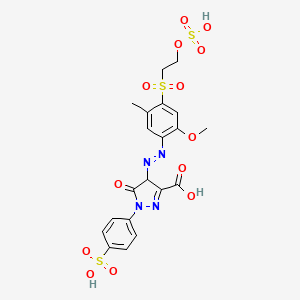

![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
